molecular formula C16H11F3N2O B287274 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Katalognummer B287274
Molekulargewicht: 304.27 g/mol
InChI-Schlüssel: LBJNNZHQVNJRJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has unique properties that make it an interesting subject for research, including its ability to inhibit certain enzymes and its potential as a fluorescent probe for biological imaging.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its ability to bind to certain enzymes or proteins and inhibit their activity. This compound has been shown to selectively bind to certain proteins, making it a promising tool for studying cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole are still being studied, but early research suggests that this compound may have potential as a therapeutic agent for certain diseases. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole in lab experiments is its ability to selectively bind to certain proteins, making it a useful tool for studying cellular processes. However, one limitation is that this compound may not be suitable for all experiments, as its properties may not be relevant to certain research questions.

Zukünftige Richtungen

There are many potential future directions for research involving 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. Some possible areas of study include further research into the compound's potential as a therapeutic agent for certain diseases, as well as its use as a fluorescent probe for biological imaging. Additionally, researchers may explore the compound's interactions with other proteins and enzymes to gain a better understanding of its mechanism of action.

Synthesemethoden

The synthesis method for 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves the reaction of 4-methylbenzoyl hydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then cyclized to form the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of enzyme inhibition, as this compound has been shown to inhibit certain enzymes that are involved in various disease processes. Additionally, this compound has potential as a fluorescent probe for biological imaging, as it has been shown to selectively bind to certain proteins and can be used to visualize cellular processes.

Eigenschaften

Produktname

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Molekularformel

C16H11F3N2O

Molekulargewicht

304.27 g/mol

IUPAC-Name

2-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H11F3N2O/c1-10-2-4-11(5-3-10)14-20-21-15(22-14)12-6-8-13(9-7-12)16(17,18)19/h2-9H,1H3

InChI-Schlüssel

LBJNNZHQVNJRJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.